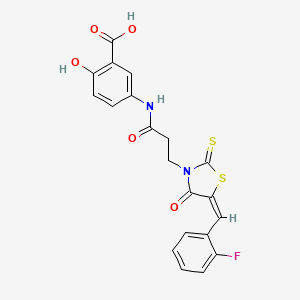![molecular formula C17H16N6O B2692870 N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097917-47-8](/img/structure/B2692870.png)
N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and an azetidine ring . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its functional groups. Pyrazoles typically have a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrimidines also have a six-membered ring with two nitrogen atoms and four carbon atoms . Azetidines have a four-membered ring with one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its functional groups. Pyrazoles, for example, are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, pyrazoles are typically white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
Research in the field of heterocyclic chemistry has led to the synthesis of pyrimidine linked pyrazole heterocyclics, including analogs of N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, by cyclocondensation under microwave irradiation. These compounds were characterized by IR, H-NMR, mass spectroscopy, and elemental analysis. The aim was to explore their structure-activity relationships by evaluating their biological activities, highlighting the significance of the structural framework of these compounds in scientific research (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Potential
The antimicrobial and antifungal potential of pyrazole derivatives, including structures similar to N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, has been extensively studied. Synthesis of these derivatives and their evaluation against selected microorganisms suggest these compounds as potential antimicrobial and antifungal agents. Such research underscores the importance of these compounds in developing new therapeutic agents (Titi et al., 2020).
Antitumor Activity
Investigations into the antitumor activity of pyrazolo[3,4-d]pyrimidine ribonucleosides, which share a structural resemblance to the compound , have shown significant activity against measles in vitro and moderate antitumor activity against leukemia. These findings suggest the therapeutic potential of these compounds in cancer treatment, demonstrating the broader scope of application in medicinal chemistry (Petrie et al., 1985).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Many pyrazole-based compounds are known to have diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(13-3-1-4-15(9-13)23-8-2-6-20-23)22-10-14(11-22)21-16-5-7-18-12-19-16/h1-9,12,14H,10-11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLPVPTXWOXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2692789.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2692791.png)

![(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2692794.png)

![(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate](/img/structure/B2692800.png)
![N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2692802.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2692804.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)


![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)